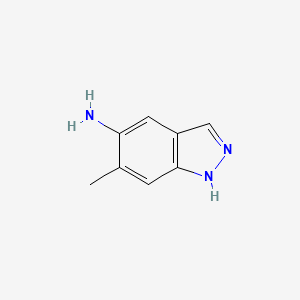

6-methyl-1H-indazol-5-amine

説明

The compound 6-methyl-1H-indazol-5-amine is not directly mentioned in the provided papers; however, the papers discuss closely related compounds with similar structural motifs, such as 1,2,3-triazoles and pyrimidines, which are of significant interest in pharmaceutical and material science fields due to their broad spectrum of biological properties. These properties include antibacterial, anti-allergic, anti-HIV activity, and potential as chemotherapeutic agents .

Synthesis Analysis

The synthesis of the related compounds involves elemental analysis, 1H NMR, 13C NMR, and single crystal X-ray diffraction. These methods ensure the accurate characterization of the synthesized compounds. The papers describe the synthesis of various substituted pyrimidines and triazoles, which are structurally characterized and confirmed through these analytical techniques .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are stabilized by intramolecular hydrogen bonds, which contribute to their conformation and stability. The crystal structures are further characterized by intermolecular hydrogen bonds and π-π interactions, leading to the formation of one-dimensional infinite chains or two-dimensional supramolecular networks, depending on the substituents on the core structure .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involving the compounds but do mention that the synthesized molecules have shown a broad spectrum of biological activities, which implies that they may undergo various interactions with biological targets. The antibacterial activities of these compounds have been reported, suggesting that they interact with bacterial cells in a manner that inhibits their growth or viability .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are explored through density functional theory (DFT) calculations, which provide insights into the electronic structure properties, including Mulliken population analyses, HOMO-LUMO energy levels, and molecular electrostatic potential. These properties are crucial for understanding the reactivity and interaction of the molecules with other chemical entities. The thermodynamic properties at different temperatures have also been calculated, showing the relationship between these properties and temperature .

科学的研究の応用

Application in Anticancer Research

- Summary of the Application: 6-methyl-1H-indazol-5-amine and its derivatives have been studied for their potential as anticancer agents . Specifically, they have been designed and synthesized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a protein that plays a role in the immunosuppressive tumor microenvironment .

- Methods of Application or Experimental Procedures: The compounds were designed based on the structural features of five IDO1 inhibitors currently on clinical trials . They were synthesized through well-known chemical reactions . The anti-proliferative activity of these compounds was then evaluated in human colorectal cancer cells (HCT116) .

- Results or Outcomes: One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in HCT116 cells . This compound also remarkably suppressed the IDO1 protein expression . The suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .

Application in Synthesis of Heterocyclic Compounds

- Summary of the Application: 6-methyl-1H-indazol-5-amine is used in the synthesis of 1H- and 2H-indazoles . These indazole-containing heterocyclic compounds have a wide variety of medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Application in Development of New Drugs

- Summary of the Application: Imidazole, a similar structure to indazole, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Methods of Application or Experimental Procedures: The development of new drugs involves the synthesis of imidazole and its derived products .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain 1,3-diazole ring .

Application in Synthesis of Heterocyclic Compounds

- Summary of the Application: 6-methyl-1H-indazol-5-amine is used in the synthesis of 1H- and 2H-indazoles . These indazole-containing heterocyclic compounds have a wide variety of medicinal applications .

- Methods of Application or Experimental Procedures: The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

Application in Development of New Drugs

- Summary of the Application: Imidazole, a similar structure to indazole, is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Methods of Application or Experimental Procedures: The development of new drugs involves the synthesis of imidazole and its derived products .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain 1,3-diazole ring .

Safety And Hazards

特性

IUPAC Name |

6-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFXGOUJAXXPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

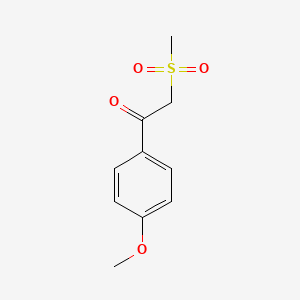

CC1=CC2=C(C=C1N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363263 | |

| Record name | 6-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-indazol-5-amine | |

CAS RN |

81115-45-9 | |

| Record name | 6-Methyl-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81115-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)